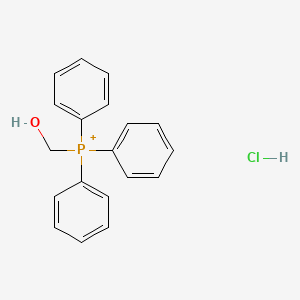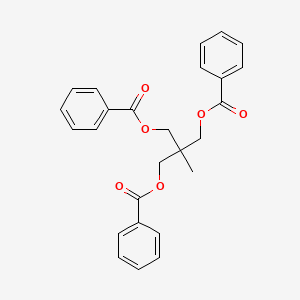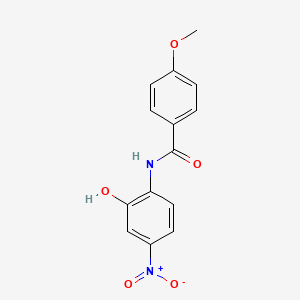
Diethyl (3-dimethylaminopropyl)-malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (3-dimethylaminopropyl)-malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a diethyl ester group attached to a malonic acid derivative, which is further substituted with a 3-dimethylaminopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-dimethylaminopropyl)-malonate typically involves the alkylation of diethyl malonate with 3-dimethylaminopropyl chloride in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (3-dimethylaminopropyl)-malonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form β-keto esters.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide or potassium carbonate in ethanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Condensation Reactions: Aldehydes or ketones in the presence of a base such as sodium ethoxide.
Major Products Formed
Nucleophilic Substitution: Substituted malonates.
Hydrolysis: Malonic acid derivatives.
Condensation Reactions: β-keto esters.
Applications De Recherche Scientifique
Diethyl (3-dimethylaminopropyl)-malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl (3-dimethylaminopropyl)-malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ester groups can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The 3-dimethylaminopropyl group can also participate in interactions with biological targets, influencing the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler malonate ester without the 3-dimethylaminopropyl group.
Ethyl acetoacetate: A β-keto ester with similar reactivity but different structural features.
Dimethyl malonate: Another malonate ester with different alkyl groups.
Uniqueness
Diethyl (3-dimethylaminopropyl)-malonate is unique due to the presence of the 3-dimethylaminopropyl group, which imparts distinct reactivity and potential applications compared to other malonate esters. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
43009-95-6 |
|---|---|
Formule moléculaire |
C12H23NO4 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
diethyl 2-[3-(dimethylamino)propyl]propanedioate |
InChI |
InChI=1S/C12H23NO4/c1-5-16-11(14)10(12(15)17-6-2)8-7-9-13(3)4/h10H,5-9H2,1-4H3 |
Clé InChI |
HPJWCZSMLHGECP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCN(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5Z)-3-cyclohexyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963887.png)
![4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11963891.png)

![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-N,N-dimethylamine oxalate](/img/structure/B11963904.png)


![2-[2-(2-Bromo-3-methylbutanamido)acetamido]acetic acid](/img/structure/B11963934.png)

![4-chloro-N-[(diphenylphosphoryl)methyl]benzamide](/img/structure/B11963942.png)


